MAO-A Inhibition Potency of Beta-Asarone Compared to Its Trans-Isomer
Beta-Asarone demonstrates a distinct inhibitory profile against monoamine oxidase A (MAO-A) compared to its trans-isomer, alpha-asarone. This difference in enzyme inhibition is a key differentiator for research focused on neurotransmitter regulation. Specifically, beta-asarone inhibits MAO-A with an IC50 of 142 ± 18 µM [1]. In contrast, alpha-asarone is reported to be a more potent inhibitor, with an IC50 of 92.3 µM [2]. This 1.5-fold difference in potency highlights that these isomers are not functionally interchangeable for studies involving MAO-dependent pathways.
| Evidence Dimension | MAO-A Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 142 ± 18 µM |
| Comparator Or Baseline | Alpha-asarone: IC50 = 92.3 µM |
| Quantified Difference | ~1.5-fold lower potency for beta-asarone |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
Selection of the correct isomer is critical for studies aiming to modulate MAO-A activity, as a 1.5-fold difference in IC50 can significantly alter the required effective concentration and downstream experimental outcomes.
- [1] GlpBio. β-Asarone Product Page. Citing primary data on MAO inhibition. View Source
- [2] NCATS Inxight Drugs. .BETA.-ASARONE Drug Page. Citing IC50 value for alpha-asarone. View Source
